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Compound Name:
hydroxybenzaldehyde

Cat. No. B1308521

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: In the landscape of pharmaceutical research and development, the strategic use
of versatile intermediates is paramount to the efficient synthesis of novel therapeutic agents.
2,4-Dibromo-5-hydroxybenzaldehyde, a highly functionalized aromatic compound, has
emerged as a key building block in the construction of complex molecular architectures, most
notably in the development of targeted cancer therapies. This technical guide provides a
comprehensive overview of the chemical properties, synthesis, and application of 2,4-
Dibromo-5-hydroxybenzaldehyde as a pharmaceutical intermediate, with a focus on its role
in the synthesis of the multi-kinase inhibitor, LY-2801653.

Chemical and Physical Properties

2,4-Dibromo-5-hydroxybenzaldehyde is a solid at room temperature, typically appearing as a
dark red or purple-brown powder.[1] Its chemical structure, characterized by the presence of an
aldehyde, a hydroxyl group, and two bromine atoms on the benzene ring, provides multiple
reactive sites for further chemical transformations.
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Property Value Source
CAS Number 3111-51-1 [2]
Molecular Formula C7H4Br20:2 [2]
Molecular Weight 279.91 g/mol [2]
Density 2.122 g/cm3 (Predicted) [1]
pKa 7.15 (Predicted) [1]
Storage Temperature 2-8°C, under nitrogen [1]

Synthesis of 2,4-Dibromo-5-hydroxybenzaldehyde

The synthesis of 2,4-Dibromo-5-hydroxybenzaldehyde is typically achieved through the
electrophilic bromination of a substituted benzaldehyde precursor. While a specific, detailed
protocol for the direct synthesis of 2,4-Dibromo-5-hydroxybenzaldehyde is not readily
available in the searched literature, a plausible and detailed experimental protocol can be
constructed based on established methods for the bromination of hydroxybenzaldehydes. The
following protocol describes the bromination of 3-hydroxybenzaldehyde, which, with
appropriate control of stoichiometry and reaction conditions, can be adapted to yield the
desired 2,4-dibromo product. The hydroxyl group is an ortho-, para-director, and the aldehyde
group is a meta-director. Therefore, bromination of 3-hydroxybenzaldehyde is expected to
occur at the 2, 4, and 6 positions. The use of excess bromine would likely lead to the formation
of the di-bromo product.

Experimental Protocol: Synthesis of 2,4-Dibromo-5-hydroxybenzaldehyde

Materials:

3-Hydroxybenzaldehyde

Bromine

Dichloromethane (CHzCl2)

n-Heptane
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Anhydrous Magnesium Sulfate (MgSQOa)
Round-bottom flask (5 L, four-necked)
Overhead stirrer

Temperature probe

Dropping funnel

Condenser

Bichner funnel

Procedure:

Reaction Setup: In a 5 L four-necked round-bottom flask equipped with an overhead stirrer, a
temperature probe, a dropping funnel, and a condenser, suspend 3-hydroxybenzaldehyde
(2.0 mol) in 2.5 L of dichloromethane (CHzClz2).

Dissolution: Gently heat the mixture to 35-40°C to ensure complete dissolution of the starting
material.

Bromine Addition: In the dropping funnel, place bromine (2.2 mol, a slight excess to favor di-
substitution). Slowly add the bromine dropwise to the reaction mixture. Carefully control the
rate of addition to maintain the reaction temperature between 35-38°C.

Reaction: After the complete addition of bromine, continue to stir the reaction mixture at 35°C
overnight to ensure the reaction goes to completion.

Work-up and Isolation:
o Cool the reaction mixture to room temperature.

o Slowly cool the mixture further to a temperature between -5 to 0°C over a period of 2
hours. Continue stirring at this temperature for an additional hour to facilitate the
precipitation of the product.
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o Collect the precipitated solid by filtration using a Biichner funnel.

o Wash the filter cake with a cold 1:1 mixture of n-heptane and dichloromethane (400 mL) to
remove impurities.

e Drying: Dry the resulting solid under vacuum at room temperature to obtain 2,4-Dibromo-5-
hydroxybenzaldehyde.

Purification: If the product is impure, it can be further purified by recrystallization from a suitable
solvent system, such as ethyl acetate/heptane, or by column chromatography on silica gel
using an appropriate eluent like petroleum ether.

3-Hydroxybenzaldehyde

Reaction
(35-40°C, overnight)

Work-up & Isolation — Purification .
(Cooling, Filtration) | (Recrystallization or Chromatography) A DT O-EH RIS PP R

Bromine (2.2 eq)

Dichloromethane

Click to download full resolution via product page

Synthesis workflow for 2,4-Dibromo-5-hydroxybenzaldehyde.

Application in the Synthesis of LY-2801653

2,4-Dibromo-5-hydroxybenzaldehyde is a crucial intermediate in the synthesis of LY-
2801653, a potent, orally bioavailable multi-kinase inhibitor that targets the c-Met receptor
tyrosine kinase.[2] The synthesis of LY-2801653 is detailed in patent literature. While the full,
step-by-step synthesis from 2,4-Dibromo-5-hydroxybenzaldehyde is complex and involves
multiple stages, the initial steps likely involve the protection of the hydroxyl and aldehyde
groups, followed by a series of cross-coupling and substitution reactions to build the core
structure of the final drug molecule.
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Experimental Protocol: lllustrative First Step in the Synthesis of a Key Intermediate for LY-
2801653

This protocol illustrates a plausible initial transformation of 2,4-Dibromo-5-
hydroxybenzaldehyde towards the synthesis of LY-2801653, based on common synthetic
strategies for related compounds.

Materials:

e 2,4-Dibromo-5-hydroxybenzaldehyde
» Ethylene glycol

o p-Toluenesulfonic acid (catalytic amount)
e Dichloromethane (CH2Cl2)

» Saturated sodium bicarbonate solution

e Brine

e Anhydrous sodium sulfate

Procedure:

o Protection of the Aldehyde Group:

o To a solution of 2,4-Dibromo-5-hydroxybenzaldehyde (1.0 eq) in dichloromethane, add
ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

o Stir the reaction mixture at room temperature until the reaction is complete, as monitored
by Thin Layer Chromatography (TLC).

o Work-up:

o Wash the reaction mixture with a saturated sodium bicarbonate solution and then with
brine.
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o Dry the organic layer over anhydrous sodium sulfate.

e [solation:

o Filter the mixture and concentrate the filtrate under reduced pressure to obtain the acetal-
protected intermediate. This intermediate, with its aldehyde group masked, is now ready
for subsequent reactions involving the hydroxyl or bromo functionalities.
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General synthetic workflow from the intermediate to LY-2801653.

The c-Met Signaling Pathway: The Target of LY-
2801653

The hepatocyte growth factor (HGF)/c-Met signaling pathway plays a critical role in normal
cellular functions, including proliferation, survival, and motility. However, in many cancers, this
pathway is aberrantly activated through mechanisms such as c-Met gene amplification,
overexpression, or mutations, leading to tumor growth, invasion, and metastasis. LY-2801653
is a type-ll ATP competitive inhibitor of the c-Met tyrosine kinase, effectively blocking the
downstream signaling cascade.

The binding of HGF to its receptor, c-Met, leads to receptor dimerization and
autophosphorylation of tyrosine residues in its cytoplasmic domain. This activation creates
docking sites for various downstream signaling molecules, initiating several key signaling
cascades:

PI3K/Akt Pathway: Primarily involved in cell survival and proliferation.

RAS/MAPK Pathway: Regulates cell proliferation, differentiation, and survival.

JAK/STAT Pathway: Plays a role in cell growth, differentiation, and apoptosis.

SRC Pathway: Involved in cell adhesion, migration, and invasion.
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By inhibiting the kinase activity of c-Met, LY-2801653 prevents the activation of these
downstream pathways, thereby exerting its anti-tumor effects.
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The c-Met signaling pathway and the inhibitory action of LY-2801653.

Conclusion
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2,4-Dibromo-5-hydroxybenzaldehyde serves as a testament to the importance of well-
designed chemical intermediates in the pharmaceutical industry. Its unique structural features
and reactivity make it an invaluable precursor for the synthesis of complex and highly active
pharmaceutical ingredients like LY-2801653. A thorough understanding of its synthesis and the
biological pathways of its derivatives is crucial for researchers and scientists working at the
forefront of drug discovery and development. The continued exploration of such versatile
building blocks will undoubtedly pave the way for the creation of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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